

# Application Note: Quantitative Analysis of Prenderol in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: *Prenderol*

Cat. No.: *B089731*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Prenderol** (2,2-diethyl-1,3-propanediol) is a central nervous system depressant with sedative, anticonvulsant, and muscle relaxant properties.[1][2][3] Its therapeutic potential necessitates a robust and reliable analytical method for its quantification in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicological studies. This document details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective determination of **Prenderol** in human plasma.

The methodology employs a Solid-Phase Extraction (SPE) procedure for sample clean-up and concentration, followed by chromatographic separation and mass spectrometric detection.[4][5] LC-MS/MS is a preferred technique for bioanalysis due to its high sensitivity, specificity, and accuracy in complex biological matrices.

## Analytical Method

The principle of this method is based on the extraction of **Prenderol** and an internal standard (IS), Meprobamate, from human plasma via solid-phase extraction. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: LC-MS/MS Instrumentation and Conditions

Parameter	Condition
HPLC System	Shimadzu Nexera X2 or equivalent
Column	C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Mass Spectrometer	SCIEX Triple Quad 6500+ or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition (Prenderol)	133.2 > 75.1 (Quantifier), 133.2 > 57.1 (Qualifier)
MRM Transition (IS)	219.2 > 158.1
Dwell Time	100 ms
Ion Source Temp.	550°C
IonSpray Voltage	5500 V

### Quantitative Data Summary

The method was validated for linearity, sensitivity, accuracy, precision, and recovery. All validation parameters met the acceptance criteria as per regulatory guidelines.

Table 2: Calibration Curve and Sensitivity

Parameter	Result
Linear Range	0.5 - 500 ng/mL
Correlation Coefficient ( $r^2$ )	$\geq 0.998$
Limit of Detection (LOD)	0.15 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL

Table 3: Accuracy and Precision (Intra- and Inter-Day)

QC Level	Concentration (ng/mL)	Intra-Day Precision (%CV)	Intra-Day Accuracy (%)	Inter-Day Precision (%CV)	Inter-Day Accuracy (%)
LLOQ	0.5	6.8	104.2	8.1	102.5
Low (LQC)	1.5	5.2	98.7	6.5	101.3
Medium (MQC)	75	3.1	101.5	4.2	99.8
High (HQC)	400	2.5	99.2	3.8	100.7

Table 4: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Mean Recovery (%)	Matrix Effect (%)
Low (LQC)	1.5	92.4	97.1
High (HQC)	400	94.1	98.5

## Experimental Protocols

### 1. Preparation of Stock and Working Solutions

- Prenderol** Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Prenderol** reference standard and dissolve in 10 mL of methanol.

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Meprobamate and dissolve in 10 mL of methanol.
- Working Solutions: Prepare serial dilutions of the **Prenderol** stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare an IS working solution by diluting the IS stock solution to 100 ng/mL with 50:50 methanol:water.

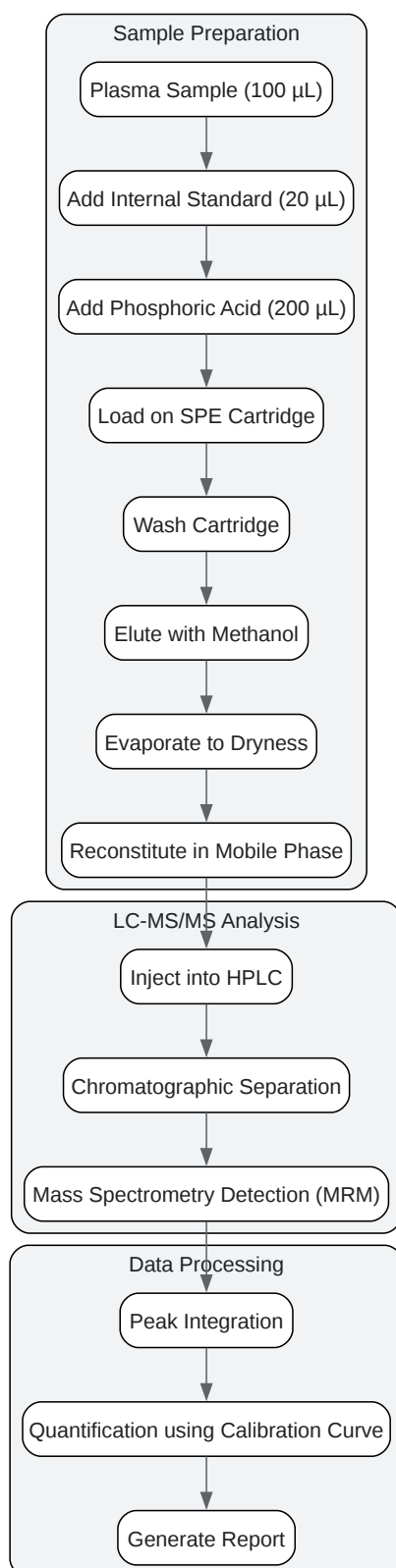
## 2. Sample Preparation: Solid-Phase Extraction (SPE)

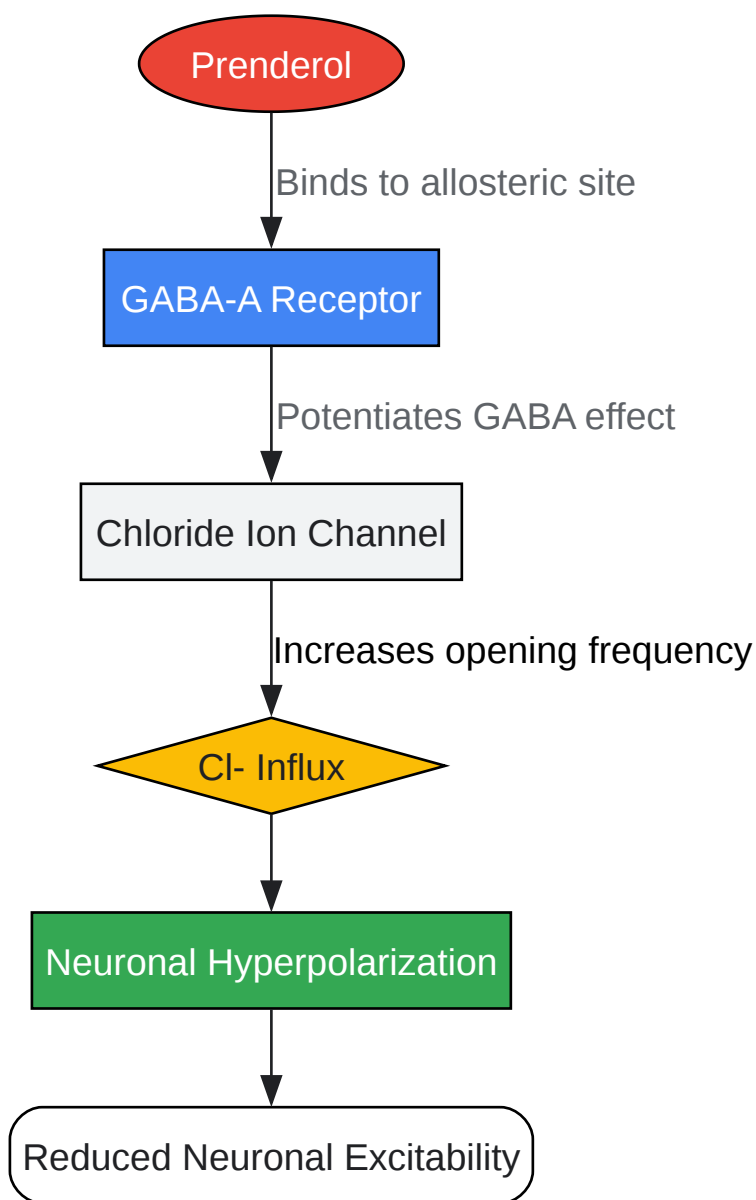
This protocol is designed for a standard polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL).

- Sample Pre-treatment: Thaw plasma samples at room temperature. To 100 µL of plasma, add 20 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex again.
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elution: Elute **Prenderol** and the IS from the cartridge with 1 mL of methanol into a clean collection tube.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B). Vortex to mix.
- Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

## Visualizations

Diagram 1: Experimental Workflow





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